

An In-Depth Technical Guide to 4-Bromo-2-chloro-3-methylphenol

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Compound of Interest

Compound Name: **4-Bromo-2-chloro-3-methylphenol**

Cat. No.: **B2693457**

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is crafted to provide a comprehensive technical overview of **4-bromo-2-chloro-3-methylphenol**. The intention is to move beyond a simple recitation of facts and delve into the causality behind its chemical behavior and potential applications. This document is structured to offer a fluid narrative, grounded in established chemical principles, to support researchers and drug development professionals in their work with this and similar halogenated phenolic compounds. While experimentally determined data for this specific molecule is not widely available in peer-reviewed literature, this guide synthesizes information from authoritative databases and analogous compounds to provide a robust predictive profile.

Section 1: Chemical Identity and Physicochemical Properties

4-Bromo-2-chloro-3-methylphenol is a substituted aromatic compound belonging to the phenol family. Its structure is characterized by a benzene ring functionalized with a hydroxyl group, a bromine atom, a chlorine atom, and a methyl group.

Structure and Identifiers

The unique arrangement of these substituents on the phenolic ring dictates its chemical reactivity and potential biological activity.

- IUPAC Name: **4-bromo-2-chloro-3-methylphenol**[[1](#)]
- CAS Number: 1799612-08-0[[1](#)]
- Molecular Formula: C₇H₆BrClO[[1](#)]
- Molecular Weight: 221.48 g/mol [[1](#)]
- Canonical SMILES: CC1=C(C=CC(=C1Cl)O)Br[[1](#)]
- InChI Key: WBKZGVNOJVYDTD-UHFFFAOYSA-N[[1](#)]

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting its behavior in various solvents and biological systems. It is important to note that these are computationally derived values and experimental verification is recommended.

Property	Value	Source
XLogP3	3.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	219.92906 Da	PubChem[1]
Monoisotopic Mass	219.92906 Da	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Section 2: Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for **4-bromo-2-chloro-3-methylphenol** are not readily available, its synthesis can be logically inferred from established methods for the halogenation of phenols.

Predicted Synthesis Pathway

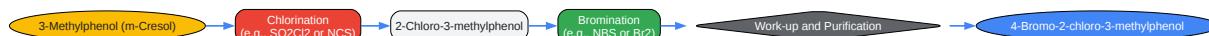
A plausible synthetic route would involve the sequential halogenation of 3-methylphenol (m-cresol). The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director.

A potential synthetic approach could be the chlorination of 4-bromo-3-methylphenol or the bromination of 2-chloro-3-methylphenol. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents and the reaction conditions employed. For instance, the synthesis of 4-bromo-3-methylphenol often involves the bromination of m-cresol.^[2]

Conceptual Experimental Protocol for Synthesis:

- Step 1: Chlorination of 3-methylphenol. 3-methylphenol would be dissolved in a suitable inert solvent (e.g., a chlorinated solvent or a non-polar aprotic solvent). A chlorinating agent, such as sulfonyl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS), would be added portion-wise, likely at a controlled temperature to manage the exothermic reaction and improve regioselectivity. The reaction would likely be monitored by techniques like TLC or GC-MS to follow the consumption of the starting material and the formation of chlorinated intermediates.
- Step 2: Bromination of the chlorinated intermediate. The resulting 2-chloro-3-methylphenol would then be subjected to bromination. A brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid or a chlorinated solvent) would be used. The para-position to the strongly activating hydroxyl group is the most likely site for bromination.
- Step 3: Work-up and Purification. Following the reaction, a standard aqueous work-up would be performed to remove any unreacted reagents and byproducts. The crude product would

then be purified using techniques such as recrystallization or column chromatography to isolate the desired **4-bromo-2-chloro-3-methylphenol**.



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Caption: Conceptual synthesis workflow for **4-Bromo-2-chloro-3-methylphenol**.

General Reactivity

The chemical reactivity of **4-bromo-2-chloro-3-methylphenol** is governed by the interplay of its functional groups:

- Phenolic Hydroxyl Group: This group imparts acidic properties and is a site for O-alkylation, O-acylation, and other reactions typical of phenols. It is also a powerful activating group for electrophilic aromatic substitution.
- Aromatic Ring: The benzene ring is susceptible to further electrophilic substitution, although the existing substituents will influence the position and rate of subsequent reactions. The electron-donating hydroxyl and methyl groups activate the ring, while the electron-withdrawing halogen atoms have a deactivating effect.
- Halogen Atoms (Bromo and Chloro): The carbon-halogen bonds can participate in various coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution under specific conditions, providing avenues for further molecular elaboration.

Section 3: Spectral Analysis (Predictive)

As no experimentally determined spectra for **4-bromo-2-chloro-3-methylphenol** have been identified in the public domain, this section provides a predictive analysis based on the expected spectral characteristics of its structural motifs. Commercial suppliers may offer analytical data such as NMR, HPLC, or LC-MS upon request.^[3]

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the surrounding substituents.
- Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the phenolic -OH proton.
- Methyl Protons: A singlet corresponding to the three protons of the methyl group is anticipated in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

- Seven distinct signals would be expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon bearing the hydroxyl group would be significantly deshielded, while the carbons attached to the halogens would also show characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the phenolic hydroxyl group.
- C-O Stretch: A strong band around 1200 cm^{-1} is expected for the C-O stretching vibration.
- Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm^{-1} region are indicative of the aromatic ring.
- C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} , while the methyl C-H stretches will be observed just below 3000 cm^{-1} .
- C-Br and C-Cl Stretches: Absorptions for C-Br and C-Cl stretching are expected in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (Predicted)

- Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound (221.48 g/mol). The isotopic pattern of this peak would be characteristic of a molecule containing one bromine

atom (with its two major isotopes, ^{79}Br and ^{81}Br , in roughly a 1:1 ratio) and one chlorine atom (with its two major isotopes, ^{35}Cl and ^{37}Cl , in roughly a 3:1 ratio), resulting in a complex M, M+2, M+4 pattern.

Section 4: Applications in Drug Discovery and Development

Halogenated phenols are a well-established class of compounds in medicinal chemistry, often serving as key intermediates or exhibiting intrinsic biological activity. While specific applications for **4-bromo-2-chloro-3-methylphenol** are not extensively documented, its structural features suggest several potential areas of interest for drug development professionals.

As a Scaffold for Novel Therapeutics

The multiple functional groups on **4-bromo-2-chloro-3-methylphenol** make it an attractive scaffold for chemical modification. The hydroxyl and halogen functionalities provide handles for diversification through various chemical reactions, allowing for the synthesis of a library of derivatives for biological screening. Bromophenols, in general, have been investigated for a range of biological activities, including antioxidant and anticancer properties.^{[4][5]}

Potential Biological Activities

- **Antimicrobial Agents:** Phenolic compounds, particularly halogenated ones, are known for their antimicrobial properties. For example, 4-chloro-3-methylphenol is used as a disinfectant and preservative.^{[6][7][8]} The combination of chloro, bromo, and methyl substituents in the target molecule could modulate this activity.
- **Enzyme Inhibitors:** The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes. The overall lipophilicity and electronic properties of the molecule, influenced by the halogens and methyl group, would be critical for its binding affinity and selectivity.

Section 5: Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for **4-bromo-2-chloro-3-methylphenol**, it is prudent to handle this compound with the precautions appropriate for related hazardous

chemicals. The safety information for the similar compound 4-bromo-2-chlorophenol provides a useful reference.

- Hazard Statements: Based on supplier information for **4-bromo-2-chloro-3-methylphenol**, it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
- Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 6: Conclusion

4-Bromo-2-chloro-3-methylphenol presents as a chemical entity with significant potential for further investigation, particularly in the realms of synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, its structural analogy to well-studied halogenated phenols allows for a reasoned prediction of its chemical properties and reactivity. This guide provides a foundational understanding for researchers, highlighting the need for empirical validation of the predicted data. As a versatile building block, **4-bromo-2-**

chloro-3-methylphenol offers a platform for the development of novel compounds with potentially valuable biological activities.

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